Imisopasem manganese

Description

Imisopasem Manganese is a manganese-based non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD), with potential antioxidant and chemo/radioprotective activities. Upon administration, this compound mimics the activity of MnSOD and scavenges reactive oxygen species (ROS), such as superoxide anion, which prevents oxygen free radical damage to macromolecules such as DNA. This reduces ROS-mediated lipid peroxidation, prevents apoptosis and protects against oxygen free radical-induced toxicity in normal tissues.

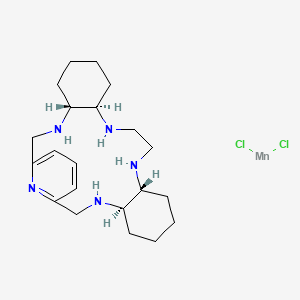

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

M40403 is the lead candidate in a unique class of compounds known as superoxide dismutase (SOD) mimetics. These stable, low molecular weight compounds mimic the effect of superoxide dismutase, a naturally occurring enzyme designed to destroy superoxide free radicals present in various diseases associated with pain and inflammation. |

|---|---|

Molecular Formula |

C21H35Cl2MnN5 |

Molecular Weight |

483.4 g/mol |

IUPAC Name |

dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene |

InChI |

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1 |

InChI Key |

WXEMWBBXVXHEPU-XNPJUPKFSA-L |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

Canonical SMILES |

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Imisopasem Manganese: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imisopasem manganese (M40403) is a low-molecular-weight, synthetic mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD).[1] It functions as a potent antioxidant by catalytically converting superoxide radicals to hydrogen peroxide and molecular oxygen.[2] This mechanism of action underlies its therapeutic potential in mitigating oxidative stress-associated pathologies, including inflammation and tissue damage induced by chemotherapy and radiotherapy.[1][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Superoxide Dismutation

The primary mechanism of action of this compound is its ability to mimic the catalytic activity of the native MnSOD enzyme.[1] It selectively scavenges superoxide anions (O₂⁻), which are highly reactive oxygen species (ROS) generated during mitochondrial respiration and in response to cellular stressors.[4][5] The catalytic cycle involves the manganese center cycling between its oxidized (Mn³⁺) and reduced (Mn²⁺) states to dismutate two superoxide molecules into less reactive species: hydrogen peroxide (H₂O₂) and oxygen (O₂).[6]

This catalytic removal of superoxide is highly efficient, with a reported rate constant orders of magnitude greater than non-catalyzed dismutation.[7][8] By reducing the cellular burden of superoxide, this compound prevents the formation of more damaging reactive species, such as peroxynitrite (ONOO⁻), which is formed from the reaction of superoxide with nitric oxide.[2]

Signaling Pathway: Catalytic Cycle of this compound

The following diagram illustrates the catalytic cycle of this compound in the dismutation of superoxide.

Caption: Catalytic cycle of this compound dismutating superoxide.

Downstream Effects on Inflammatory Signaling

A key consequence of superoxide scavenging by this compound is the modulation of redox-sensitive inflammatory signaling pathways. The most well-documented of these is the nuclear factor-kappa B (NF-κB) pathway.

Inhibition of NF-κB Activation

Superoxide anions can act as signaling molecules that promote the activation of NF-κB.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, including high levels of ROS, lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6.[5][10]

This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα.[10] By reducing superoxide levels, this compound disrupts this ROS-dependent signaling cascade, leading to a downstream reduction in the production of inflammatory cytokines.[9]

Signaling Pathway: this compound and NF-κB Inhibition

The following diagram illustrates how this compound inhibits the NF-κB signaling pathway.

Caption: this compound inhibits NF-κB activation by scavenging superoxide.

Modulation of Apoptosis and Autophagy

In the context of chemotherapy-induced tissue damage, such as 5-fluorouracil (B62378) (5-FU)-induced mucositis, this compound has been shown to modulate pathways of programmed cell death.

Regulation of Apoptosis- and Autophagy-Related Proteins

Studies have demonstrated that this compound can attenuate 5-FU-induced apoptosis and autophagy in intestinal cells.[4] This is achieved by modulating the expression of key regulatory proteins. Specifically, this compound has been observed to increase the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while the expression of pro-apoptotic Bax is not significantly affected.[4]

Furthermore, this compound influences autophagy by decreasing the expression of Beclin-1 and increasing the expression of p62, which is degraded during autophagy.[4] These effects collectively contribute to the protection of healthy tissues from the cytotoxic effects of chemotherapy.

Logical Relationship: this compound, 5-FU, and Cell Death Pathways

The following diagram illustrates the logical relationship between this compound, 5-FU, and the modulation of apoptosis and autophagy.

Caption: this compound mitigates 5-FU-induced mucositis.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

| Parameter | Value | Reference |

| Catalytic Rate Constant (Superoxide Dismutation) | > 2 x 10⁷ M⁻¹s⁻¹ | [7][8] |

| Molecular Weight | 483.4 g/mol | [4] |

Table 1: Physicochemical and Kinetic Properties of this compound.

| Model | Species | Dosing (Imisopasem) | Key Findings | Reference |

| Carrageenan-Induced Paw Edema | Rat | 1-10 mg/kg, i.v. bolus | Reduced paw edema; Decreased TNF-α, IL-1β, and LDH in paw exudate. | [7][8] |

| Splanchnic Artery Occlusion | Rat | 0.1, 0.3, and 1 mg/kg | Inhibited increases in lung and ileum MPO; Inhibited increases in plasma MDA, TNF-α, and IL-1β. | [7][8] |

| 5-FU-Induced Intestinal Mucositis | Mouse (BALB/c) | 5 or 10 mg/kg, i.p. daily for 5 days | Attenuated intestinal mucositis, weight loss, and diarrhea; Decreased serum TNF-α; Modulated apoptosis and autophagy proteins. | [4][6] |

| Radiation-Induced Oral Mucositis | Hamster | 3, 10, or 30 mg/kg, i.p. twice daily | Significantly less severe and shorter duration of mucositis. | [11] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models.

Experimental Protocols

Determination of Superoxide Dismutase Activity

The catalytic rate constant for superoxide dismutation by this compound is determined using stopped-flow kinetic analysis.[12]

-

Principle: This method directly measures the rate of disappearance of superoxide in the presence of the SOD mimetic.

-

General Procedure:

-

A solution of superoxide is rapidly mixed with a solution containing this compound in a stopped-flow spectrophotometer.

-

The decay of the superoxide signal, typically monitored by its absorbance at a specific wavelength (e.g., 245 nm), is recorded over a short time scale (milliseconds).

-

The catalytic rate constant (k_cat) is calculated from the observed rate of superoxide decay at various concentrations of this compound.

-

The assay is performed under controlled conditions of pH and temperature.

-

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory activity of this compound.[13][14]

-

Animals: Male Wistar rats (or other suitable strain).

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

This compound or vehicle is administered (e.g., intravenously or intraperitoneally) at the desired dose.

-

After a specified pretreatment time, a subplantar injection of carrageenan (e.g., 0.1 mL of a 1% solution in saline) is made into the right hind paw.

-

Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the Imisopasem-treated group to the vehicle-treated group.

-

At the end of the experiment, paw tissue can be collected for the measurement of inflammatory markers such as MPO, MDA, and cytokines.[13]

-

5-FU-Induced Intestinal Mucositis in Mice

This model evaluates the protective effect of this compound against chemotherapy-induced intestinal damage.[4][6]

-

Animals: BALB/c mice (or other suitable strain).

-

Procedure:

-

Mice receive daily intraperitoneal injections of 5-FU (e.g., 30 mg/kg) for five consecutive days to induce mucositis.

-

This compound (e.g., 5 or 10 mg/kg) or vehicle is co-administered, also via intraperitoneal injection, daily for the five days of 5-FU treatment.

-

Daily monitoring of body weight and diarrhea score is performed.

-

On a predetermined day (e.g., day 8), mice are euthanized, and blood and small intestinal samples are collected.

-

Serum is used for cytokine analysis (e.g., TNF-α via ELISA).

-

Small intestinal tissue is processed for histological analysis (e.g., H&E staining to assess villus length and mucosal integrity), immunohistochemistry, and Western blotting to evaluate the expression of apoptosis- and autophagy-related proteins.

-

Experimental Workflow: 5-FU-Induced Mucositis Model

Caption: Workflow for the 5-FU-induced intestinal mucositis mouse model.

Conclusion

This compound represents a targeted therapeutic approach to diseases characterized by oxidative stress. Its core mechanism of action, the catalytic scavenging of superoxide anions, directly interferes with the propagation of oxidative damage and modulates key downstream signaling pathways involved in inflammation and programmed cell death. The preclinical data strongly support its protective effects in various models of tissue injury. This in-depth understanding of its mechanism is crucial for its continued development and potential clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of superoxide and nuclear factor-kappaB signaling in N-methyl-D-aspartate-induced necrosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Superoxide potentiates NF-kappaB activation and modulates endotoxin-induced cytokine production in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Superoxide-related signaling cascade mediates nuclear factor-kappaB activation in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of superoxide dismutase mimetic M40403 in attenuating radiation-induced oral mucositis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. Inhibition of carrageenin-induced paw edema by a superoxide dismutase derivative that circulates bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

M40403: A Technical Whitepaper on its Superoxide Dismutase Mimetic Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M40403, also known as imisopasem manganese, is a low molecular weight, synthetic manganese-based mimetic of the endogenous antioxidant enzyme superoxide (B77818) dismutase (SOD).[1][2] This document provides a comprehensive technical overview of the core superoxide dismutase (SOD) mimetic activity of M40403, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols for its evaluation, and visualizing its impact on relevant signaling pathways. M40403 catalytically converts superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby mitigating oxidative stress implicated in a wide range of pathologies, including inflammation, ischemia-reperfusion injury, neurodegenerative diseases, and chemotherapy-induced toxicities.[1][3][4][5] Its small size (molecular weight of 483) and stability offer significant advantages over the native SOD enzyme.[1][2]

Core Mechanism of Action: Superoxide Dismutation

M40403 functions as a catalytic scavenger of the superoxide anion, a primary reactive oxygen species (ROS).[6] The manganese center of M40403 undergoes a redox cycle, first being reduced by one molecule of superoxide to generate oxygen, and then being re-oxidized by a second superoxide molecule to produce hydrogen peroxide.[6] This catalytic process allows a single molecule of M40403 to neutralize numerous superoxide radicals. A key advantage of M40403 is its high selectivity for superoxide, without direct interaction with other biologically relevant molecules like nitric oxide (NO) or peroxynitrite.[7][8]

References

- 1. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Superoxide dismutase mimetic M40403 improves endothelial function in apolipoprotein(E)-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Superoxide Dismutase (SOD)-mimetic M40403 Is Protective in Cell and Fly Models of Paraquat Toxicity: IMPLICATIONS FOR PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effects of M40403, a selective superoxide dismutase mimetic, in myocardial ischaemia and reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]

- 7. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]

Imisopasem Manganese: A Selective SOD2 Mimetic for Mitigating Oxidative Stress-Induced Tissue Damage

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Imisopasem manganese (formerly known as GC4419 and M40403) is a synthetic, non-peptidyl, low-molecular-weight mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (SOD2).[1][2] It is a potent and highly selective small molecule designed to catalytically convert superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂), thereby mitigating oxidative stress and protecting normal tissues from damage induced by radiotherapy and chemotherapy.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways.

Introduction

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism, but their overproduction during pathological conditions or cancer therapy can lead to significant cellular damage.[5] Superoxide, a primary ROS, is a key initiator of the inflammatory cascade and apoptotic pathways that contribute to tissue damage.[2][6] The endogenous antioxidant defense system, including SOD enzymes, can be overwhelmed by the rapid and excessive production of superoxide during treatments like radiation therapy.[7] this compound was developed to supplement this natural defense, offering a targeted approach to protecting healthy tissues without compromising the efficacy of anti-cancer treatments.[4][7]

Mechanism of Action

This compound functions as a selective SOD2 mimetic.[3] Its catalytic activity involves the dismutation of superoxide into hydrogen peroxide and molecular oxygen.[4] This action is highly specific to superoxide, with no significant interaction with other ROS such as nitric oxide or peroxynitrite.[7] The conversion of superoxide to the less reactive hydrogen peroxide prevents the formation of more damaging species like peroxynitrite and reduces the downstream activation of inflammatory and apoptotic signaling pathways.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound (M40403) in a Mouse Model of 5-FU-Induced Intestinal Mucositis

| Parameter | 5-FU Alone | 5-FU + M40403 (5 mg/kg) | 5-FU + M40403 (10 mg/kg) | p-value |

| TUNEL-positive cells (count) | 45.2 ± 6.9 | 18.4 ± 5.1 | 12.6 ± 3.6 | p=0.0001 / p<0.0001 vs 5-FU alone |

| Serum TNF-α (pg/mL) | Significantly increased vs control | Significantly decreased vs 5-FU alone | Significantly decreased vs 5-FU alone | - |

Data extracted from a study on 5-fluorouracil-induced intestinal mucositis in mice.[2]

Table 2: Clinical Efficacy of this compound (GC4419) in Reducing Severe Oral Mucositis (SOM) in Head and Neck Cancer Patients (Phase 2b Trial)

| Efficacy Endpoint | GC4419 (90 mg) | Placebo | % Reduction | p-value |

| Median Duration of SOM (days) | 1.5 | 19 | 92% | 0.024 |

| Incidence of SOM through completion of radiation | 43% | 65% | 34% | 0.009 |

| Incidence of Grade 4 OM | 16% | 30% | 47% | 0.045 |

Data from a randomized, double-blind, placebo-controlled Phase 2b clinical trial in patients receiving concurrent radiotherapy and cisplatin.[2][8][9]

Table 3: Clinical Efficacy of Avasopasem Manganese (GC4419) in Reducing Severe Oral Mucositis (SOM) in Head and Neck Cancer Patients (Phase 3 ROMAN Trial)

| Efficacy Endpoint | Avasopasem Manganese | Placebo | % Reduction | p-value |

| Incidence of SOM through IMRT | 54% | 64% | 16% | 0.045 |

| Median Days of SOM | 8 | 18 | 56% | 0.002 |

| Incidence of Grade 4 SOM | 24% | 33% | 27% | 0.052 |

Data from the Phase 3 ROMAN trial in patients with locally advanced head and neck cancer receiving standard-of-care IMRT.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

SOD Mimetic Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for measuring the superoxide scavenging activity of this compound.

Principle: A water-soluble tetrazolium salt (WST-1) is reduced by superoxide anions to a colored formazan (B1609692) product. The rate of formazan formation is linearly related to the concentration of superoxide. SOD mimetics inhibit this reaction by scavenging superoxide. The percentage of inhibition is proportional to the SOD mimetic activity.

Materials:

-

Microplate reader capable of measuring absorbance at 450 nm

-

96-well microplate

-

WST-1 solution

-

Enzyme working solution (containing Xanthine Oxidase)

-

Sample buffer

-

This compound (or other SOD mimetic)

-

Purified SOD enzyme (for standard curve)

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the purified SOD enzyme in sample buffer to create a standard curve (e.g., 0.1 to 10 U/mL).

-

Sample Preparation: Dissolve this compound in the appropriate solvent and then dilute to the desired concentrations in sample buffer.

-

Assay Reaction:

-

To each well of a 96-well plate, add 20 µL of sample, standard, or blank (sample buffer).

-

Add 200 µL of WST-1 working solution to each well.

-

To initiate the reaction, add 20 µL of the enzyme working solution to all wells except the blank.

-

Mix gently and incubate the plate at 37°C for 20 minutes.

-

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each sample and standard using the following formula: % Inhibition = [(Absorbance of blank - Absorbance of sample)/Absorbance of blank] x 100

-

Determine the SOD mimetic activity of this compound by comparing its percentage of inhibition to the standard curve.

Apoptosis Detection by TUNEL Assay

This protocol describes the detection of DNA fragmentation, a hallmark of apoptosis, in tissue sections.

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label is then detected, in this case using an antibody-enzyme conjugate that generates a colored precipitate.

Materials:

-

Paraffin-embedded or frozen tissue sections

-

Proteinase K

-

3% Hydrogen peroxide in methanol (B129727)

-

TdT reaction buffer

-

TdT enzyme

-

Biotin-dUTP

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate

-

Methyl Green counterstain

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Permeabilization: Incubate the sections with Proteinase K solution to permeabilize the tissue.

-

Inactivation of Endogenous Peroxidases: Treat the sections with 3% hydrogen peroxide in methanol to block endogenous peroxidase activity.

-

Labeling Reaction:

-

Prepare the TdT reaction mix by combining TdT reaction buffer, TdT enzyme, and Biotin-dUTP.

-

Apply the reaction mix to the tissue sections and incubate in a humidified chamber at 37°C for 1-2 hours.

-

-

Detection:

-

Wash the sections and apply the Streptavidin-HRP conjugate. Incubate at room temperature.

-

Wash the sections and apply the DAB substrate. A brown precipitate will form at the sites of DNA fragmentation.

-

-

Counterstaining: Counterstain the sections with Methyl Green to visualize the nuclei of non-apoptotic cells.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

-

Analysis: Examine the sections under a light microscope. TUNEL-positive nuclei will appear brown.

Western Blot Analysis of Apoptosis and Autophagy Markers

This protocol outlines the detection of specific proteins involved in apoptosis (Bax, Bcl-2) and autophagy (Beclin-1, ATG5, LC3, p62) by western blotting.

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

Materials:

-

Cell or tissue lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-Beclin-1, anti-ATG5, anti-LC3, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Experimental workflow for this compound evaluation.

Caption: Imisopasem's role in modulating apoptosis signaling.

Caption: Imisopasem's impact on the inflammatory cascade.

Caption: Imisopasem's influence on autophagy signaling.

Conclusion

This compound has demonstrated significant potential as a selective SOD2 mimetic for the protection of normal tissues from the toxic effects of cancer therapies. Its well-defined mechanism of action, supported by a growing body of preclinical and clinical data, positions it as a promising agent for improving the therapeutic index of radiotherapy and chemotherapy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and understand the therapeutic applications of this novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase IIb, Randomized, Double-Blind Trial of GC4419 Versus Placebo to Reduce Severe Oral Mucositis Due to Concurrent Radiotherapy and Cisplatin For Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]

- 7. Effect of Beclin-1 gene silencing on autophagy and apoptosis of the prostatic hyperplasia epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Galera Therapeutics Announces Publication of GC4419 Data in the Journal of Clinical Oncology - BioSpace [biospace.com]

- 9. prometheusprotocols.net [prometheusprotocols.net]

- 10. oncnursingnews.com [oncnursingnews.com]

Cellular Uptake and Distribution of Imisopasem Manganese: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imisopasem manganese (also known as GC4419 and M40403) is a small-molecule mimetic of the human mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD).[1][2][3] It belongs to a class of drugs known as manganese(II) pentaazamacrocyclic complexes (MnPAMs).[4] this compound functions as a potent antioxidant by catalytically scavenging superoxide radicals, thereby mitigating cellular damage from oxidative stress.[1][5] This has led to its investigation as a protective agent against the toxic effects of radiation and chemotherapy in cancer treatment.[5][6][7] Understanding the cellular uptake and intracellular distribution of this compound is critical for optimizing its therapeutic efficacy and safety profile. This guide provides a detailed technical overview of these processes, based on available scientific literature.

Cellular Uptake and Distribution

Studies on manganese(II) pentaazamacrocyclic complexes (MnPAMs), the class of compounds to which Imisopasem belongs, have revealed key insights into their cellular fate. Research utilizing advanced techniques such as X-ray fluorescence microscopy (XFM) and X-ray absorption spectroscopy (XAS) has demonstrated that these compounds effectively penetrate cells, leading to a significant increase in intracellular manganese levels.[4]

Upon administration, MnPAMs like Imisopasem are distributed throughout the cell body.[4] A significant finding is that the lipophilicity (the ability to dissolve in fats and lipids) of these complexes is a strong predictor of their cellular uptake; higher lipophilicity correlates with increased intracellular manganese concentrations.[4]

Once inside the cell, a portion of the administered MnPAM remains intact, while the remainder is metabolized. The metabolic process involves the transformation of the complex into SOD-active manganese(II) phosphate (B84403).[4] The extent of this metabolism is linked to the phosphate binding constants of the specific MnPAM.[4]

Quantitative Data Summary

The following tables summarize the quantitative findings regarding the cellular uptake and properties of MnPAMs, including this compound.

| Property | Observation | Reference |

| Cellular Manganese Increase | 10- to 100-fold increase compared to physiological levels in control cells. | [4] |

| Predictor of Cellular Uptake | Lipophilicity (as determined by octanol-buffer partitioning). | [4] |

| Intracellular State | A fraction remains intact, while the rest is metabolized to manganese(II) phosphate. | [4] |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by mimicking the enzymatic activity of MnSOD. The primary function of MnSOD is to catalyze the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3] This process reduces the levels of harmful reactive oxygen species (ROS) within the cell, particularly in the mitochondria where the majority of cellular ROS are generated.[8] By reducing oxidative stress, this compound protects normal tissues from the damaging effects of therapies like radiation, which are known to induce high levels of ROS.[5]

Figure 1: Mechanism of action of this compound in scavenging superoxide radicals.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular uptake and distribution of MnPAMs.

X-ray Fluorescence Microscopy (XFM)

-

Objective: To map the elemental distribution, specifically manganese, within single cells.

-

Cell Preparation: Cells are cultured on a suitable substrate (e.g., silicon nitride windows) and treated with the MnPAM compound for a specified duration. After treatment, cells are washed, fixed, and dehydrated.

-

Instrumentation: A synchrotron-based X-ray microprobe is used to scan the cell with a focused X-ray beam.

-

Data Acquisition: The fluorescence spectra emitted from the sample are collected at each point of the scan. The intensity of the manganese Kα fluorescence line is used to quantify the manganese concentration.

-

Analysis: The data is used to generate a two-dimensional map of manganese distribution within the cell, allowing for visualization of its intracellular localization.[4]

X-ray Absorption Spectroscopy (XAS)

-

Objective: To determine the chemical form (speciation) of manganese within the cells.

-

Sample Preparation: A large population of cells is treated with the MnPAM. The cells are then harvested, washed, and pelleted.

-

Instrumentation: The cell pellet is analyzed at a synchrotron beamline capable of performing XAS.

-

Data Acquisition: The X-ray absorption spectrum of the manganese K-edge is recorded. This involves scanning the incident X-ray energy across the absorption edge and measuring the corresponding absorption coefficient.

-

Analysis: The resulting spectrum, particularly the X-ray Absorption Near Edge Structure (XANES) region, provides a fingerprint of the local coordination environment and oxidation state of the manganese atoms. This cellular spectrum is compared to the spectra of known manganese standards (including the parent MnPAM and potential metabolites like manganese(II) phosphate) to identify the species present in the cell.[4]

Figure 2: Experimental workflow for analyzing cellular uptake and distribution of MnPAMs.

Conclusion

The cellular uptake of this compound is a critical determinant of its efficacy as a radioprotective agent. The lipophilicity of the molecule plays a key role in its ability to cross the cell membrane. Once inside, it is distributed throughout the cell and partially metabolized, while still retaining its superoxide dismutase activity. The experimental protocols outlined herein provide a robust framework for the continued investigation of Imisopasem and other MnSOD mimetics, facilitating the development of more effective and safer therapeutic strategies.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Fates of Manganese(II) Pentaazamacrocyclic Superoxide Dismutase (SOD) Mimetics: Fluorescently Labeled MnSOD Mimetics, X-ray Absorption Spectroscopy, and X-ray Fluorescence Microscopy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel SOD mimetic GC4419 increases cancer cell killing with sensitization to ionizing radiation while protecting normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 1b/2a Trial of The Superoxide Dismutase Mimetic GC4419 to Reduce Chemoradiotherapy-induced Oral Mucositis in Patients with Oral Cavity or Oropharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. MnSOD Mimetics in Therapy: Exploring Their Role in Combating Oxidative Stress-Related Diseases | MDPI [mdpi.com]

The Pharmacology of M40403: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

M40403, also known as imisopasem manganese, is a low-molecular-weight (483 Da) synthetic mimetic of the human manganese superoxide (B77818) dismutase (MnSOD) enzyme.[1][2] It belongs to a class of non-peptidyl manganese-containing compounds designed to catalytically scavenge superoxide anions (O₂⁻).[3] Unlike the native SOD enzyme, M40403 possesses greater in vivo stability and the ability to cross cellular membranes, offering a significant therapeutic advantage.[2][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of M40403, summarizing key preclinical findings and experimental methodologies.

Pharmacokinetics

While preclinical studies consistently refer to the high in vivo stability of M40403, specific quantitative pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability are not extensively detailed in the currently available literature.[2] The compound's low molecular weight and non-peptidic nature are designed to overcome the limitations of native SOD, which include a short half-life and poor cellular penetration.[5]

Table 1: Pharmacokinetic Profile of M40403

| Parameter | Value | Species/Model | Reference |

| Molecular Weight | 483 Da | - | [1] |

| In Vivo Stability | Reported as high | Preclinical models | [2] |

| Half-life (t½) | Not reported | - | - |

| Clearance (CL) | Not reported | - | - |

| Volume of Distribution (Vd) | Not reported | - | - |

| Bioavailability (F%) | Not reported | - | - |

Pharmacodynamics

The primary pharmacodynamic effect of M40403 is the catalytic dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen.[1] This activity underpins its protective effects across a range of pathological conditions driven by oxidative stress. M40403 is highly selective for superoxide and does not interact with other reactive oxygen species such as nitric oxide or peroxynitrite.[3]

In Vitro Activity

In vitro studies have quantified the superoxide scavenging efficacy of M40403.

Table 2: In Vitro Pharmacodynamic Properties of M40403

| Parameter | Value | System | Reference |

| IC₅₀ (Superoxide Scavenging) | 6.3 µM | Xanthine/Xanthine Oxidase Assay | [1] |

| IC₅₀ (NADPH Oxidase Inhibition) | 31.6 µM | Rat Aortic Smooth Muscle Cells | [1] |

In Vivo Efficacy

M40403 has demonstrated dose-dependent efficacy in various preclinical models of inflammation, ischemia-reperfusion injury, and chemotherapy-induced toxicity.

Table 3: Summary of In Vivo Dose-Response Studies for M40403

| Model | Species | Dosing Regimen | Key Findings | Reference |

| Myocardial Ischemia-Reperfusion Injury | Rat | 0.1-1 mg/kg, IV | Dose-dependent reduction in myocardial damage, neutrophil infiltration, and ventricular arrhythmias. | [6][7] |

| Carrageenan-Induced Pleurisy | Rat | 5-20 mg/kg, IP | Dose-dependent inhibition of neutrophil infiltration and lipid peroxidation. | [8] |

| TNBS-Induced Colitis | Rat | 5 mg/kg/day, IP | Significant reduction in colonic inflammation, myeloperoxidase activity, and body weight loss. | [9] |

| 5-Fluorouracil-Induced Mucositis | Mouse | 5 or 10 mg/kg, IP | Attenuation of intestinal apoptosis, weight loss, and serum TNF-α levels. | [10] |

| Interleukin-2 Induced Hypotension | Mouse | 3 mg/kg, IP | Reversal of hypotension, allowing for IL-2 dose escalation. | [11] |

| Total Body Irradiation | Mouse | 10-40 mg/kg, IP | Dose-dependent increase in 30-day survival. | [4] |

Mechanism of Action & Signaling Pathways

The therapeutic effects of M40403 are rooted in its ability to mitigate superoxide-mediated pathology. By scavenging superoxide, M40403 prevents its reaction with nitric oxide, thereby inhibiting the formation of the highly damaging oxidant, peroxynitrite.[6] This has several downstream consequences, including the preservation of beneficial nitric oxide signaling, reduction of cellular damage, and modulation of inflammatory cascades.

References

- 1. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotection by Manganese Superoxide Dismutase (MnSOD) Mimics: Antioxidant Effect and Oxidative Stress Regulation in Acute Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The pharmacokinetics and bioavailability of a tracer dose of [3H]-mebendazole in man - PMC [pmc.ncbi.nlm.nih.gov]

Imisopasem Manganese: A Low Molecular Weight Mimetic of Superoxide Dismutase in the Attenuation of Ischemia-Reperfusion Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissues. This secondary injury cascade is a significant contributor to morbidity and mortality in a range of pathologies, including myocardial infarction, stroke, and organ transplantation. A key initiator of I/R injury is the massive burst of reactive oxygen species (ROS), particularly the superoxide (B77818) radical (O₂⁻), upon reoxygenation. Imisopasem manganese (formerly known as M40403 and SC-52608), a synthetic, low molecular weight mimetic of manganese superoxide dismutase (MnSOD), has emerged as a promising therapeutic agent to mitigate the detrimental effects of I/R injury. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and mechanistic insights into the action of this compound in various I/R models.

Mechanism of Action: Scavenging Superoxide Radicals

This compound is a non-peptidyl, manganese-containing compound that catalytically converts superoxide radicals to hydrogen peroxide and oxygen, mimicking the function of the endogenous antioxidant enzyme, superoxide dismutase.[1] Unlike the native enzyme, imisopasem has a much smaller molecular weight and greater stability in vivo, allowing for better tissue penetration and bioavailability.[1] Its primary mechanism in I/R injury is the reduction of oxidative stress at the critical early moments of reperfusion.

The cascade of events in ischemia-reperfusion injury begins with the depletion of oxygen and nutrients during the ischemic phase, leading to a halt in mitochondrial oxidative phosphorylation and a drop in ATP levels. Upon reperfusion, the sudden reintroduction of oxygen to the compromised mitochondrial electron transport chain results in a burst of superoxide production. These superoxide radicals can then initiate a cascade of damaging reactions, including lipid peroxidation, protein oxidation, and DNA damage, leading to cellular dysfunction and death. Furthermore, superoxide and its derivatives act as signaling molecules that trigger inflammatory responses, including the recruitment of neutrophils, which further exacerbate tissue damage.

This compound intervenes at the apex of this cascade by efficiently scavenging superoxide radicals. This action prevents the formation of downstream damaging species and inhibits the activation of pro-inflammatory signaling pathways.

Quantitative Data from Preclinical Ischemia-Reperfusion Models

The protective effects of this compound have been quantified in various preclinical models of ischemia-reperfusion injury. The following tables summarize the key findings.

Table 1: Myocardial Ischemia-Reperfusion Injury Models

| Animal Model | Ischemia/Reperfusion Duration | Imisopasem (SC-52608/M40403) Dosage | Key Outcomes | Reference |

| Canine | 90 min / 18 hr | 4 mg/kg i.v. (four doses) | - Myocardial infarct size reduced from 44.2% to 25.7% of the area at risk. | [2] |

| Rat | 30 min / 60 min | 0.1-1 mg/kg i.v. | - Dose-dependent reduction in myocardial damage. - Attenuation of neutrophil infiltration and lipid peroxidation. - Reduced incidence of ventricular arrhythmias. | [3] |

Table 2: Skeletal Muscle Ischemia-Reperfusion Injury Models

| Animal Model | Ischemia/Reperfusion Duration | Imisopasem (SC-52608) Dosage | Key Outcomes | Reference |

| Rabbit | 4 hr / Reperfusion | Intraarterial infusion | - Muscle survival increased from 20.0% to 81.5%. - Preserved functional contraction in 80% of treated muscles vs. 8.3% in controls. - Neutrophil density decreased from 4.63 x 10⁴ to 2.71 x 10⁴ cells/mm². - Malondialdehyde levels decreased from 6.12 to 4.64 nmol/gm. | [4] |

Table 3: Intestinal Ischemia-Reperfusion Injury Models

| Animal Model | Ischemia/Reperfusion Duration | Imisopasem (M40403) Dosage | Key Outcomes | Reference |

| Mouse | Not specified | 5-10 mg/kg | - Showed protective effects in a dose-dependent manner. | [1] |

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies of this compound in ischemia-reperfusion injury.

Myocardial Ischemia-Reperfusion Injury Model (Canine)

-

Animal Model: Anesthetized canine.

-

Ischemia Induction: A 90-minute occlusion of the left circumflex coronary artery.

-

Reperfusion: The occlusion is released, and the myocardium is reperfused for 18 hours.

-

Drug Administration: this compound (SC-52608) or vehicle is administered intravenously in four doses of 4 mg/kg. The doses are given 30 and 15 minutes before the onset of ischemia, and 15 minutes and immediately before the start of reperfusion.

-

Outcome Assessment:

-

Area at Risk: Determined to ensure comparable ischemic zones between groups.

-

Infarct Size: Myocardial infarct size is measured as a percentage of the area at risk to quantify the extent of tissue damage.

-

Myocardial Ischemia-Reperfusion Injury Model (Rat)

-

Animal Model: Anesthetized rats.

-

Ischemia Induction: The left anterior descending coronary artery is ligated for 30 minutes.

-

Reperfusion: The ligature is removed to allow for 60 minutes of reperfusion.

-

Drug Administration: this compound (M40403) is administered intravenously at doses of 0.1-1 mg/kg, 15 minutes prior to the induction of ischemia.

-

Outcome Assessment:

-

Myocardial Damage: Histological analysis to assess the extent of tissue injury.

-

Neutrophil Infiltration: Measurement of myeloperoxidase (MPO) activity in myocardial tissue as an index of neutrophil infiltration.

-

Lipid Peroxidation: Assessed by measuring levels of malondialdehyde (MDA) in the myocardial tissue.

-

Ventricular Arrhythmias: Monitored via electrocardiogram (ECG).

-

Skeletal Muscle Ischemia-Reperfusion Injury Model (Rabbit)

-

Animal Model: Isolated rabbit rectus femoris muscle flap.

-

Ischemia Induction: 4 hours of warm ischemia.

-

Reperfusion: Reperfusion is initiated after the ischemic period.

-

Drug Administration: this compound (SC-52608) is administered via direct intraarterial infusion at the onset of ischemia and prior to reperfusion.

-

Outcome Assessment:

-

Muscle Survival: Assessed to determine the viability of the muscle tissue post-reperfusion.

-

Functional Contraction: The ability of the muscle to contract is evaluated.

-

Neutrophil Density: Quantified in muscle tissue samples.

-

Malondialdehyde Levels: Measured as an indicator of lipid peroxidation.

-

Conclusion and Future Directions

The preclinical data strongly support the efficacy of this compound in mitigating ischemia-reperfusion injury across various animal models and tissue types. Its mechanism as a potent superoxide dismutase mimetic directly targets a critical initiating event in the I/R injury cascade. The quantitative evidence for its protective effects, including reduced infarct size, decreased inflammation, and improved functional outcomes, highlights its therapeutic potential.

For researchers and drug development professionals, this compound represents a promising candidate for further investigation. Future studies could focus on:

-

Expanding to other I/R models: While data in myocardial and skeletal muscle models are robust, further investigation in models of cerebral, renal, and other organ-specific I/R injury is warranted.

-

Optimizing dosing and timing: Further defining the therapeutic window and optimal dosing strategies for different types of I/R injury will be crucial for clinical translation.

-

Combination therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as anti-inflammatory drugs or other antioxidants, could lead to more effective treatment strategies.

References

- 1. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orchiectomy attenuates post-ischemic oxidative stress and ischemia/reperfusion injury in mice. A role for manganese superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effects of M40403, a selective superoxide dismutase mimetic, in myocardial ischaemia and reperfusion injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Neuroprotective Effects of Imisopasem Manganese: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imisopasem manganese (M40403) is a low-molecular-weight, synthetic mimetic of the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD). As a potent scavenger of superoxide radicals, this compound and other closely related MnSOD mimetics have demonstrated significant neuroprotective effects in a variety of preclinical models of neurological injury and disease. This technical guide provides an in-depth overview of the core mechanisms, quantitative preclinical efficacy, and experimental methodologies related to the neuroprotective actions of this class of compounds. The primary mechanism of action involves the catalytic conversion of superoxide radicals to hydrogen peroxide, thereby mitigating oxidative stress, a key pathological driver in many neurodegenerative conditions. Preclinical studies have shown efficacy in models of ischemic stroke and chemotherapy-induced peripheral neuropathy. The neuroprotective effects are mediated through the modulation of key signaling pathways, including the inhibition of apoptotic cascades and potentially the regulation of inflammatory pathways such as NF-κB. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to support further research and development in this promising area of neurotherapeutics.

Core Mechanism of Action: Mimicking MnSOD Activity

This compound is a non-peptidyl, manganese-containing compound designed to mimic the catalytic activity of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD).[1][2] MnSOD is a critical component of the cellular defense against oxidative stress, localized primarily within the mitochondria, where the majority of cellular reactive oxygen species (ROS) are generated.[3] The primary function of MnSOD is to catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[4]

By mimicking this activity, this compound effectively reduces the levels of superoxide, a highly reactive free radical that can cause significant damage to cellular components, including lipids, proteins, and DNA.[2] This reduction in superoxide mitigates downstream oxidative damage, prevents lipid peroxidation, and inhibits apoptosis, thereby protecting neural tissues from oxidative stress-induced toxicity.[2]

The following diagram illustrates the fundamental catalytic cycle of this compound.

Preclinical Efficacy: Quantitative Data Summary

The neuroprotective potential of manganese SOD mimetics has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from studies on MnTm4PyP in an ischemic stroke model and Mn1C1A in a chemotherapy-induced peripheral neuropathy model, both of which are structurally and functionally related to this compound.

Table 1: Neuroprotective Effects of MnTm4PyP in a Mouse Model of Ischemic Stroke

| Outcome Measure | Vehicle Group | MnTm4PyP (1.5 mg/kg) | Percent Improvement | p-value | Reference |

| Infarct Volume (%) | 45.3 ± 5.2 | 23.7 ± 4.1 | 47.7% | < 0.01 | [5] |

| Neurological Deficit Score | 2.8 ± 0.5 | 1.5 ± 0.4 | 46.4% | < 0.01 | [5] |

| Motor Asymmetry (% Swing Rate) | 93.38 ± 4.58 | 60.27 ± 6.83 | 35.5% | < 0.01 | [5] |

Table 2: Neuroprotective Effects of Mn1C1A on Oxaliplatin-Induced Peripheral Neuropathy in Mice

| Outcome Measure | Oxaliplatin Group | Oxaliplatin + Mn1C1A | Percent Improvement | p-value | Reference |

| Mechanical Withdrawal Threshold (g) | 2.1 ± 0.3 | 3.8 ± 0.4 | 81% | < 0.01 | [6] |

Detailed Experimental Protocols

Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes the methodology used to assess the neuroprotective effects of the MnSOD mimetic MnTm4PyP in a mouse model of focal cerebral ischemia.[5]

-

Animal Model: Male C57BL/6 mice (20-25 g) are used.

-

Surgical Procedure:

-

Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).

-

Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

A 6-0 nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The occlusion is maintained for a specified period (e.g., 90 minutes for transient MCAO) before the filament is withdrawn to allow reperfusion. For permanent MCAO, the filament is left in place.

-

-

Treatment: MnTm4PyP (1.5 mg/kg) or vehicle (saline) is administered intravenously 30 minutes prior to the MCAO procedure.

-

Outcome Assessment (24 hours post-MCAO):

-

Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) is measured and expressed as a percentage of the total hemispheric area.

-

Neurological Deficit Score: A 5-point scale is used to assess neurological function (0 = no deficit, 4 = severe deficit).

-

Motor Asymmetry: The swing test is performed to evaluate motor asymmetry, with the percentage of contralateral swings recorded.

-

-

Biochemical Analysis: Brain tissue from the ischemic hemisphere is collected for Western blot analysis of apoptotic and oxidative stress markers.

References

- 1. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. MnSOD Mimetics in Therapy: Exploring Their Role in Combating Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection by Manganese Superoxide Dismutase (MnSOD) Mimics: Antioxidant Effect and Oxidative Stress Regulation in Acute Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

M40403: A Potent Radioprotective Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M40403, also known as imisopasem manganese, is a low-molecular-weight, non-peptidyl manganese-containing macrocyclic molecule that functions as a potent superoxide (B77818) dismutase (SOD) mimetic.[1][2][3] Extensive preclinical studies have demonstrated its significant radioprotective properties, mitigating the damaging effects of ionizing radiation on healthy tissues. This technical guide provides an in-depth overview of the core radioprotective properties of M40403, including its mechanism of action, quantitative efficacy data from key preclinical models, and detailed experimental protocols. The information presented herein is intended to support further research and development of M40403 and analogous compounds as clinical radioprotectors.

Core Mechanism of Action: Superoxide Dismutase Mimicry

M40403's primary mechanism of radioprotection lies in its ability to mimic the enzymatic activity of endogenous manganese superoxide dismutase (MnSOD).[1][4] Ionizing radiation leads to the radiolysis of water molecules, generating a cascade of reactive oxygen species (ROS), with the superoxide anion (O₂⁻) being a primary and highly damaging radical. M40403 catalytically converts superoxide anions into hydrogen peroxide (H₂O₂) and molecular oxygen.[5] The resulting hydrogen peroxide is then further detoxified into water by other cellular enzymes like catalase and glutathione (B108866) peroxidase.

A key advantage of M40403 over native SOD enzymes is its small molecular size, which allows for better cell permeability and bioavailability.[3][6][7] Furthermore, M40403 is highly stable in biological systems.[6][7]

The reduction of superoxide levels by M40403 has several downstream consequences that contribute to its radioprotective effects:

-

Inhibition of Apoptosis: By scavenging superoxide, M40403 reduces the activation of apoptotic signaling pathways, thereby preventing radiation-induced cell death in healthy tissues.[1][4]

-

Modulation of Inflammatory Pathways: M40403 has been shown to suppress the activation of pro-inflammatory transcription factors such as NF-κB, leading to a reduction in the expression of inflammatory cytokines.[6]

-

Activation of Cytoprotective Pathways: Evidence suggests that SOD mimetics can activate the NRF2 transcription factor, a key regulator of cellular antioxidant responses, further enhancing the cell's ability to cope with oxidative stress.[8]

-

Protection of Critical Tissues: M40403 has demonstrated significant protection of radiosensitive tissues, including the hematopoietic system, lymphoid tissues, and the gastrointestinal tract.[1][4]

Quantitative Efficacy Data

The radioprotective efficacy of M40403 has been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: Survival Studies in Mice Following Total Body Irradiation (TBI)

| Animal Model | Radiation Dose (Gy) | M40403 Dose (mg/kg, i.p.) | Administration Schedule | 30-Day Survival Rate (%) | Dose Reduction Factor (DRF) | Reference |

| Male BALB/c Mice | 8.5 | 40 | 30 min prior to TBI | 100 | Not Reported | [1] |

| Male BALB/c Mice | 8.5 | 30 | 30 min prior to TBI | 90 | 1.41 (for 30 mg/kg s.c.) | [1][4] |

| Male BALB/c Mice | 8.5 | 20 | 30 min prior to TBI | 81 | Not Reported | [1] |

| Male BALB/c Mice | 8.5 | 10 | 30 min prior to TBI | 25 | Not Reported | [1] |

| Male BALB/c Mice | 8.5 | 0 (Control) | 30 min prior to TBI | 0 | Not Applicable | [1] |

Table 2: Efficacy in a Hamster Model of Radiation-Induced Oral Mucositis

| Animal Model | Radiation Dose (Gy) | M40403 Dose (mg/kg, i.p.) | Administration Schedule | Outcome | Reference |

| Golden Syrian Hamsters | 40 (to the cheek pouch) | 30 | Twice daily, days -1 to 3 | Significantly less severe and shorter duration of mucositis | [2] |

| Golden Syrian Hamsters | 40 (to the cheek pouch) | 30 | Twice daily, day 0 to 3 | Significantly less severe and shorter duration of mucositis | [2] |

| Golden Syrian Hamsters | 40 (to the cheek pouch) | 30 | Twice daily, day 0 alone | Significantly less severe and shorter duration of mucositis | [2] |

| Golden Syrian Hamsters | 40 (to the cheek pouch) | 10 | Twice daily, days -1 to 3 | Similar efficacy to 30 mg/kg | [2] |

| Golden Syrian Hamsters | 40 (to the cheek pouch) | 3 | Twice daily, days -1 to 3 | Similar efficacy to 30 mg/kg | [2] |

Detailed Experimental Protocols

Murine Model of Total Body Irradiation

-

Animal Model: Male BALB/c mice are typically used.[1]

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment with access to standard chow and water ad libitum.

-

M40403 Administration: M40403 is dissolved in a suitable vehicle, such as a 26 mM sodium bicarbonate buffer (pH 8.3).[5] The solution is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the specified doses (e.g., 10, 20, 30, or 40 mg/kg) 30 minutes prior to irradiation.[1] Control animals receive a vehicle injection.

-

Irradiation: Mice are placed in a well-ventilated container and exposed to a single dose of total body irradiation (e.g., 6.5, 7.5, or 8.5 Gy) from a source such as a 137Cs irradiator at a specified dose rate.

-

Post-Irradiation Monitoring: Animals are monitored daily for 30 days for survival. Body weight and general health status are also recorded.

-

Histopathological Analysis: At specified time points, subgroups of animals may be euthanized, and tissues (e.g., small and large bowel, hematopoietic and lymphoid tissues) are collected, fixed in formalin, and processed for histological examination to assess for apoptosis and tissue recovery.[1][4]

Hamster Model of Radiation-Induced Oral Mucositis

-

Animal Model: Male Golden Syrian hamsters are the standard model for this assay.[6]

-

Anesthesia: Prior to irradiation, animals are anesthetized to ensure they remain immobile.

-

Irradiation: The left everted cheek pouch is irradiated with a single dose of radiation (e.g., 40 Gy). The rest of the body is shielded.

-

M40403 Administration: M40403 is administered intraperitoneally at various doses (e.g., 3, 10, or 30 mg/kg) according to different schedules (e.g., twice daily from day -1 to day 3, day 0 to day 3, or on day 0 only).[2] On the day of irradiation, one dose is typically given 30 minutes prior to the procedure.[3]

-

Mucositis Scoring: The severity of oral mucositis is scored daily or on alternate days for a period of up to 28 days using a standardized scoring system, such as the World Health Organization (WHO) grading scale.[2][6] This is often done by blinded observers to reduce bias.

-

Data Analysis: The duration and severity of mucositis are compared between the M40403-treated groups and the vehicle-treated control group.

Visualizing the Radioprotective Mechanism of M40403

The following diagrams illustrate the proposed signaling pathways and the experimental workflow for evaluating the radioprotective effects of M40403.

Caption: Mechanism of M40403 radioprotection.

References

- 1. The manganese superoxide dismutase mimetic, M40403, protects adult mice from lethal total body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of superoxide dismutase mimetic M40403 in attenuating radiation-induced oral mucositis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Superoxide Dismutase as an Intervention for Radiation Therapy-Associated Toxicities: Review and Profile of Avasopasem Manganese as a Treatment Option for Radiation-Induced Mucositis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

Imisopasem Manganese: A Technical Analysis of its Dual Role in Apoptosis

For Immediate Release

[Shanghai, China – December 19, 2025] – This technical whitepaper provides an in-depth analysis of imisopasem manganese, a small molecule mimetic of the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD). Developed for researchers, scientists, and drug development professionals, this document details the compound's core mechanism and its context-dependent effects on apoptosis, functioning as both a pro-apoptotic agent in oncology and a protective agent for normal tissues.

Executive Summary

This compound (also known as M40403) and its closely related analogue avasopasem manganese (GC4419) are catalytic drugs that mimic the function of MnSOD, converting superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. This activity fundamentally alters the cellular redox environment, leading to divergent outcomes on programmed cell death, or apoptosis. In cancer cells, particularly in combination with radiotherapy or chemotherapy, this action can enhance oxidative stress, triggering the intrinsic apoptotic pathway. Conversely, in normal tissues, the same mechanism mitigates oxidative damage, thereby preventing apoptosis and reducing treatment-related toxicities like mucositis. This document synthesizes the available quantitative data, outlines detailed experimental protocols for assessing its apoptotic effects, and visualizes the underlying molecular pathways.

Core Mechanism of Action

This compound is a non-peptidyl, manganese-based catalytic scavenger of superoxide.[1] Its primary function is to accelerate the dismutation of the superoxide radical.

Reaction: 2O₂•⁻ + 2H⁺ ---(this compound)--> H₂O₂ + O₂

The resulting increase in hydrogen peroxide concentration is a critical signaling molecule. The cellular response is dictated by the cell type's intrinsic capacity to metabolize H₂O₂. Cancer cells often have compromised antioxidant systems (e.g., lower catalase or glutathione (B108866) peroxidase activity), leading to an accumulation of H₂O₂ and subsequent oxidative damage and apoptosis.[2] Normal cells, with robust antioxidant defenses, efficiently neutralize the H₂O₂, resulting in a net reduction of oxidative stress and protection from apoptosis.[2]

Quantitative Data on Apoptotic Modulation

The effects of this compound and its analogues on key apoptotic markers have been quantified in several preclinical models. The data highlights a consistent pattern of pro-apoptotic activity in cancer cells and anti-apoptotic effects in normal tissues.

Pro-Apoptotic Effects in Cancer Cells (In Vitro)

Studies combining the SOD mimetic GC4419 with ionizing radiation (IR) in non-small cell lung cancer (NSCLC) cell lines demonstrate a significant shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

| Cell Line | Treatment | Pro-Apoptotic Bax (% Change vs. Control) | Anti-Apoptotic Bcl-2 (% Change vs. Control) | Bax/Bcl-2 Ratio |

| A549 | 2 Gy IR | +63% | -36% | Increased |

| 2 Gy IR + 10 µM GC4419 | +120% | -44% | Further Increased | |

| H1299 | 2 Gy IR | +58% | -49% | Increased |

| 2 Gy IR + 10 µM GC4419 | +88% | -47% | Further Increased | |

| Data synthesized from published research.[3] |

Anti-Apoptotic Effects in Normal Tissues (In Vivo)

In a murine model of 5-fluorouracil (B62378) (5-FU)-induced intestinal mucositis, this compound (M40403) demonstrated a significant protective effect by reducing apoptosis in the small intestinal crypts.

| Treatment Group | Mean TUNEL-Positive Cells (per field ± SD) |

| Control | 3.4 ± 1.8 |

| 5-FU Alone | 45.2 ± 6.9 |

| 5-FU + M40403 (5 mg/kg) | 18.4 ± 5.1 |

| 5-FU + M40403 (10 mg/kg) | 12.6 ± 3.6 |

| Data represents the mean number of apoptotic cells counted in intestinal tissue sections.[1] |

Signaling Pathways and Visualizations

This compound influences the intrinsic, or mitochondrial, pathway of apoptosis. The critical initiating event is the catalytic conversion of superoxide to hydrogen peroxide, which acts as a second messenger, leading to a cascade of downstream events.

References

Imisopasem Manganese in Cellular Models of Aging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging and contributes to a spectrum of age-related pathologies.[1][2] A key driver of the senescence program is oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[3] Mitochondria are a primary source of endogenous ROS, particularly the superoxide (B77818) anion (O₂•⁻).[4] Consequently, therapeutic strategies aimed at mitigating mitochondrial oxidative stress hold significant promise in combating cellular aging.

Imisopasem manganese (M40403) is a low-molecular-weight, non-peptidyl mimetic of the mitochondrial enzyme manganese superoxide dismutase (MnSOD or SOD2).[5][6] It is designed to catalytically convert superoxide radicals into less reactive hydrogen peroxide (H₂O₂), thereby reducing oxidative damage to cellular components like DNA, lipids, and proteins.[6] This technical guide provides an in-depth overview of the role and mechanism of this compound in cellular models of aging, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action

This compound functions as a potent antioxidant by mimicking the catalytic activity of MnSOD. Located within the mitochondria, it directly scavenges superoxide anions, the proximal mitochondrial ROS, preventing their damaging downstream effects and their reaction with nitric oxide to form peroxynitrite.[5][6][7] By reducing the mitochondrial superoxide burden, this compound is hypothesized to protect cells from oxidative stress-induced premature senescence (SIPS) and delay the onset of replicative senescence.

Data Presentation: Effects of SOD Mimetics on Cellular Senescence Markers

While direct and comprehensive quantitative data for this compound in classic cellular aging models is emerging, studies on closely related SOD mimetics in relevant models of accelerated aging provide valuable insights. The following tables summarize expected and observed outcomes.

Table 1: Effect of the SOD Mimetic MnTBAP on Senescence Markers in Hutchinson-Gilford Progeria Syndrome (HGPS) Fibroblasts

Source: Adapted from data on MnTBAP, a SOD mimetic, in a cellular model of premature aging.[8]

| Treatment Condition | % SA-β-Gal Positive Cells (Day 9) | % p21 Positive Cells (Day 9) | Relative ROS Levels (Day 9, vs. Untreated HGPS) |

| Control Fibroblasts (Untreated) | ~15% | ~10% | - |

| HGPS Fibroblasts (Untreated) | ~30% | ~25% | 100% |

| HGPS Fibroblasts + MnTBAP (5 µM) | Slight, non-significant decrease | Significant decrease | ~91% |

Table 2: Qualitative and Expected Effects of this compound (M40403) on Senescence Markers

Based on its mechanism of action and preliminary findings.[5][9][10]

| Cellular Model | Senescence Inducer | Key Senescence Marker | Expected Effect of this compound |

| Human Diploid Fibroblasts | Hydrogen Peroxide (H₂O₂) | SA-β-Galactosidase Activity | Decrease in the percentage of SA-β-Gal positive cells |

| Human Endothelial Cells | Oxidative Stress | p16INK4a Expression | Downregulation of p16INK4a mRNA and protein levels |

| Primary Human Fibroblasts | Replicative Exhaustion | p21Waf1/Cip1 Expression | Attenuation of p21Waf1/Cip1 induction |

| Various Cell Types | Various Stressors | SASP Factor Secretion (e.g., IL-6, IL-8) | Reduction in the secretion of pro-inflammatory SASP components |

Experimental Protocols

This section details the methodologies for inducing and assessing cellular senescence and for evaluating the effects of this compound.

Induction of Stress-Induced Premature Senescence (SIPS)

This protocol describes the induction of senescence in human diploid fibroblasts (e.g., IMR-90, WI-38) using hydrogen peroxide.[11][12]

-

Cell Culture: Culture human diploid fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

H₂O₂ Treatment:

-

Seed cells in 6-well plates to reach 70-80% confluency.

-

Pre-treat a subset of wells with desired concentrations of this compound (e.g., 1-50 µM, dissolved as per manufacturer's instructions) for 12-24 hours.

-

Prepare a fresh solution of H₂O₂ in serum-free medium (e.g., 100-200 µM).[11][12]

-

Remove the culture medium (with or without imisopasem), wash cells once with sterile Phosphate-Buffered Saline (PBS).

-

Add the H₂O₂ solution and incubate for 2 hours at 37°C.[11]

-

Remove the H₂O₂ solution, wash cells with PBS, and add fresh complete culture medium (with or without this compound).

-

Incubate for 72-96 hours to allow the full development of the senescent phenotype before analysis.[12]

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This cytochemical assay is a widely used biomarker for senescent cells.[10][13]

-

Materials:

-

PBS

-

Fixative Solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

-

SA-β-Gal Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂). Many components are available in commercial kits.

-

-

Procedure:

-

Wash the cells in the 6-well plate once with PBS.

-

Add 1 mL of Fixative Solution to each well and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add 1 mL of freshly prepared SA-β-Gal Staining Solution to each well.

-

Incubate the plate at 37°C overnight in a dry incubator (no CO₂).[10]

-

Observe cells under a bright-field microscope. Senescent cells will stain blue.

-

Quantify by counting the number of blue cells versus the total number of cells in several random fields to determine the percentage of SA-β-Gal positive cells.

-

Immunofluorescence for p16INK4a and p21Waf1/Cip1

This protocol allows for the detection and quantification of key cell cycle inhibitors that are upregulated in senescence.

-

Procedure:

-

Culture and treat cells on glass coverslips in 6-well plates as described in Protocol 1.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with primary antibodies against p16INK4a or p21Waf1/Cip1 (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the percentage of p16 or p21 positive cells by analyzing the images.

-

Measurement of Mitochondrial Superoxide

This assay quantifies the target of this compound.

-

Reagent: MitoSOX™ Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

-

Procedure:

-

Culture and treat cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

-

Prepare a 5 µM working solution of MitoSOX™ Red in HBSS or other appropriate buffer.

-

Remove the culture medium, wash cells with warm buffer.

-

Add the MitoSOX™ Red working solution to the cells and incubate for 10 minutes at 37°C, protected from light.

-

Wash cells gently three times with warm buffer.

-

Analyze immediately by fluorescence microscopy or flow cytometry (excitation/emission ~510/580 nm). The fluorescence intensity is proportional to the level of mitochondrial superoxide.

-

Signaling Pathways and Visualizations

This compound is expected to modulate key signaling pathways involved in oxidative stress-induced cellular senescence.

References

- 1. mdpi.com [mdpi.com]

- 2. Rapid and synchronous chemical induction of replicative‐like senescence via a small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Senescent response in inner annulus fibrosus cells in response to TNFα, H2O2, and TNFα-induced nucleus pulposus senescent secretome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Senescence-like growth arrest induced by hydrogen peroxide in human diploid fibroblast F65 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 13. researchgate.net [researchgate.net]

Imisopasem manganese for studying reactive oxygen species biology

An In-depth Technical Guide to Imisopasem Manganese for the Study of Reactive Oxygen Species Biology

Introduction